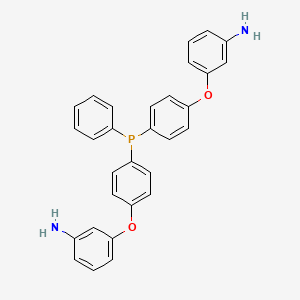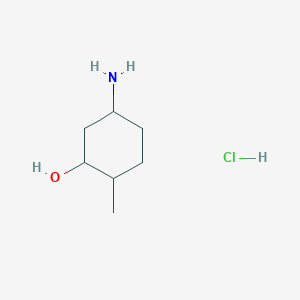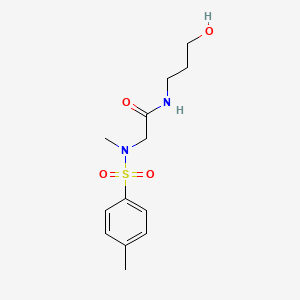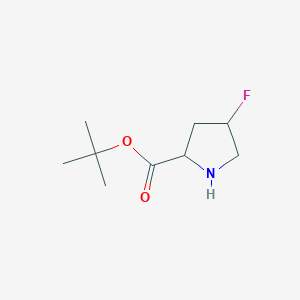
3,3'-(((Phenylphosphinediyl)bis(4,1-phenylene))bis(oxy))dianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(((Phenylphosphinediyl)bis(4,1-phenylene))bis(oxy))dianiline is a complex organic compound with the molecular formula C30H25N2O2P This compound is characterized by the presence of a phenylphosphine group linked to two phenyleneoxy groups, which are further connected to aniline groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(((Phenylphosphinediyl)bis(4,1-phenylene))bis(oxy))dianiline typically involves the reaction of phenylphosphine with 4,1-phenyleneoxy and aniline derivatives. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(((Phenylphosphinediyl)bis(4,1-phenylene))bis(oxy))dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenyleneoxy and aniline groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxide derivatives, reduced amine derivatives, and substituted phenyleneoxy and aniline compounds .
Applications De Recherche Scientifique
3,3’-(((Phenylphosphinediyl)bis(4,1-phenylene))bis(oxy))dianiline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 3,3’-(((Phenylphosphinediyl)bis(4,1-phenylene))bis(oxy))dianiline involves its interaction with specific molecular targets and pathways. The phenylphosphine group can coordinate with metal ions, influencing various catalytic processes. The phenyleneoxy and aniline groups can interact with biological molecules, potentially affecting cellular functions and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-((Sulfonylbis(4,1-phenylene))bis(oxy))dianiline: This compound has a similar structure but contains a sulfonyl group instead of a phenylphosphine group.
4,4’-(1,3-Phenylenedioxy)dianiline: This compound features a phenylenedioxy linkage instead of the phenylphosphine group.
Uniqueness
The presence of the phenylphosphine group in 3,3’-(((Phenylphosphinediyl)bis(4,1-phenylene))bis(oxy))dianiline imparts unique chemical properties, such as enhanced coordination ability with metal ions and potential catalytic activity. This distinguishes it from other similar compounds and makes it valuable for specific applications in catalysis and material science .
Propriétés
Formule moléculaire |
C30H25N2O2P |
|---|---|
Poids moléculaire |
476.5 g/mol |
Nom IUPAC |
3-[4-[[4-(3-aminophenoxy)phenyl]-phenylphosphanyl]phenoxy]aniline |
InChI |
InChI=1S/C30H25N2O2P/c31-22-6-4-8-26(20-22)33-24-12-16-29(17-13-24)35(28-10-2-1-3-11-28)30-18-14-25(15-19-30)34-27-9-5-7-23(32)21-27/h1-21H,31-32H2 |
Clé InChI |
BZJRBNQHWAOLDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=C(C=C2)OC3=CC=CC(=C3)N)C4=CC=C(C=C4)OC5=CC=CC(=C5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[2-(Benzyloxy)benzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B12497712.png)
![3-[(4-ethoxyphenyl)carbonyl]-6-ethylquinolin-4(1H)-one](/img/structure/B12497713.png)
![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12497714.png)
![(3E)-3-{[2-(methoxycarbonyl)thiophen-3-yl]imino}butanoic acid](/img/structure/B12497727.png)
![5-({4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12497735.png)

![5-methyl-3-[(phenylcarbonyl)amino]-1H-indole-2-carboxylic acid](/img/structure/B12497740.png)
![3-{5-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}-2-methylbenzoic acid](/img/structure/B12497742.png)

![1-[(1-tert-butyl-1H-tetrazol-5-yl)(3,4,5-trimethoxyphenyl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B12497752.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12497760.png)
![2-(2,4,6-Trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12497770.png)

![3-{2-[(5-{1-[(4-Chlorophenyl)formamido]-3-methylbutyl}-4-methyl-1,2,4-triazol-3-YL)sulfanyl]acetamido}benzoic acid](/img/structure/B12497782.png)
